3-Chloro-2-methanesulfonylaniline
Overview
Description
3-Chloro-2-methanesulfonylaniline: is an organic compound with the molecular formula C(_7)H(_8)ClNO(_2)S It is a derivative of aniline, where the amino group is substituted with a chlorine atom at the third position and a methanesulfonyl group at the second position
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Chloro-2-methanesulfonylaniline: can be synthesized through several methods. One common approach involves the sulfonylation of 3-chloroaniline. The process typically includes the following steps:
Nitration of Chlorobenzene: Chlorobenzene is nitrated to form 3-chloronitrobenzene.
Reduction: The nitro group in 3-chloronitrobenzene is reduced to form 3-chloroaniline.
Sulfonylation: 3-chloroaniline is then reacted with methanesulfonyl chloride in the presence of a base such as pyridine or triethylamine to yield this compound.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Nitration and Reduction: Large quantities of chlorobenzene are nitrated and reduced to produce 3-chloroaniline.
Continuous Sulfonylation: The sulfonylation step is carried out in continuous reactors to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-2-methanesulfonylaniline: undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation: The methanesulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to remove the sulfonyl group, yielding simpler aniline derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Major Products
Substitution Products: Depending on the nucleophile, products can include 3-amino-2-methanesulfonylaniline or 3-thio-2-methanesulfonylaniline.
Oxidation Products: Sulfone derivatives such as 3-chloro-2-methanesulfonylsulfone.
Reduction Products: Aniline derivatives without the sulfonyl group.
Scientific Research Applications
3-Chloro-2-methanesulfonylaniline: has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: The compound is used in the development of drugs, particularly those targeting specific enzymes or receptors.
Material Science: It is used in the synthesis of polymers and other materials with specific properties.
Biological Studies: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 3-Chloro-2-methanesulfonylaniline depends on its application:
Enzyme Inhibition: In pharmaceuticals, it may act as an inhibitor of specific enzymes by binding to the active site and preventing substrate access.
Receptor Binding: It can interact with biological receptors, altering cellular signaling pathways.
Chemical Reactivity: In organic synthesis, its reactivity is governed by the electron-withdrawing effects of the chlorine and methanesulfonyl groups, which influence nucleophilic and electrophilic reactions.
Comparison with Similar Compounds
3-Chloro-2-methanesulfonylaniline: can be compared with other similar compounds such as:
2-Chloro-4-methanesulfonylaniline: Similar structure but different substitution pattern, leading to different reactivity and applications.
3-Bromo-2-methanesulfonylaniline: Bromine substitution instead of chlorine, which can affect the compound’s reactivity and biological activity.
3-Chloro-2-methylsulfonylaniline: Similar but with a methyl group instead of methanesulfonyl, altering its chemical properties and uses.
The uniqueness of This compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for targeted applications in various fields.
Properties
IUPAC Name |
3-chloro-2-methylsulfonylaniline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClNO2S/c1-12(10,11)7-5(8)3-2-4-6(7)9/h2-4H,9H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNZQGOFQINOHGO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=C(C=CC=C1Cl)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClNO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.66 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1016863-36-7 | |
Record name | 3-chloro-2-methanesulfonylaniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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